molecular formula C15H24O4 B8041842 1,3,5,5-Tetramethoxypentylbenzene

1,3,5,5-Tetramethoxypentylbenzene

Cat. No.: B8041842
M. Wt: 268.35 g/mol
InChI Key: NBJJECDPNZLNAN-UHFFFAOYSA-N
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Description

The compound with the identifier “1,3,5,5-Tetramethoxypentylbenzene” is known as 3,3,9,9-Tetraethyl-2,4,8,10-tetraoxaspiro[5.5]undecane.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound are not well-documented. Typically, industrial synthesis of complex organic compounds involves large-scale reactions using optimized conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .

Chemical Reactions Analysis

Types of Reactions

3,3,9,9-Tetraethyl-2,4,8,10-tetraoxaspiro[5.5]undecane can undergo various types of chemical reactions, including:

    Oxidation: The compound may react with oxidizing agents to form oxidized derivatives.

    Reduction: It can be reduced using reducing agents to yield reduced forms.

    Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction could produce hydrogenated forms. Substitution reactions can result in a variety of substituted compounds with different functional groups .

Scientific Research Applications

3,3,9,9-Tetraethyl-2,4,8,10-tetraoxaspiro[5.5]undecane has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis to create complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential therapeutic effects and applications in drug development.

    Industry: The compound can be used in the development of new materials, coatings, and other industrial products

Mechanism of Action

The mechanism of action of 3,3,9,9-Tetraethyl-2,4,8,10-tetraoxaspiro[5.5]undecane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in cellular functions and biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3,3,9,9-Tetraethyl-2,4,8,10-tetraoxaspiro[5.5]undecane include other spiro compounds and tetraoxaspiro derivatives. These compounds share structural similarities and may exhibit comparable chemical and biological properties .

Uniqueness

The uniqueness of 3,3,9,9-Tetraethyl-2,4,8,10-tetraoxaspiro[5.5]undecane lies in its specific chemical structure, which imparts distinct physical and chemical properties. This makes it valuable for specialized applications in research and industry .

Properties

IUPAC Name

1,3,5,5-tetramethoxypentylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O4/c1-16-13(11-15(18-3)19-4)10-14(17-2)12-8-6-5-7-9-12/h5-9,13-15H,10-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBJJECDPNZLNAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CC(C1=CC=CC=C1)OC)CC(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(CC(C1=CC=CC=C1)OC)CC(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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